molecular formula C15H15N B12851025 5-(4-Methylphenyl)indoline

5-(4-Methylphenyl)indoline

Cat. No.: B12851025
M. Wt: 209.29 g/mol
InChI Key: FLTXFKSJIWWYGB-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)indoline is a heterocyclic compound featuring an indoline core substituted with a 4-methylphenyl group at the 5-position. Indoline derivatives are of significant interest in medicinal and organic chemistry due to their diverse biological activities and synthetic versatility. The synthesis of such compounds often employs the Fischer indole synthesis, a method involving the cyclization of arylhydrazines with ketones or aldehydes in acidic conditions . For example, methyl indolenines and nitroindolenines have been prepared using this method with yields exceeding 80% under optimized conditions .

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

5-(4-methylphenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H15N/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-16-15/h2-7,10,16H,8-9H2,1H3

InChI Key

FLTXFKSJIWWYGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)indoline can be achieved through several methods:

Industrial Production Methods: Industrial production of 5-(4-Methylphenyl)indoline typically involves scalable catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methylphenyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)indoline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways such as the inhibition of enzyme activity or the activation of signaling cascades .

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

Key structural analogs of 5-(4-Methylphenyl)indoline include:

Compound Substituent Position/Group Molecular Weight (g/mol) Key Properties/Synthesis Method Biological Activity (if reported)
5-(4-Methylphenyl)indoline 5-(4-methylphenyl) ~225.3 (estimated) Likely Fischer synthesis or coupling reactions Not explicitly reported in evidence
2-Methylindoline 2-methyl 133.19 Commercial availability; bp 228–229°C N/A
5-Methylindoline 5-methyl 133.19 >95% purity (HPLC) N/A
5-Trifluoromethylindoline 5-CF₃ ~197.2 Synthesized via nucleophilic substitution Potential bioactive intermediate
5-[2-(4-Methoxyphenyl)ethenyl]indoline 5-(4-methoxystyryl) ~279.3 Wittig reaction with 4-methoxybenzylidenephosphorane Dehydrogenated to indoles for further use

Structural Insights :

  • Substituent Effects : The 4-methylphenyl group in 5-(4-Methylphenyl)indoline introduces steric bulk and electron-donating effects compared to smaller substituents (e.g., methyl or CF₃). This may influence solubility, binding affinity, and metabolic stability.
  • Synthetic Flexibility : While 5-methylindoline is commercially available , derivatives like 5-(4-Methoxyphenyl)ethenylindoline require multi-step synthesis, including Wittig reactions .

Activity Comparison :

Compound Target/Activity Key Finding Reference
5-(4-Methylphenyl)indoline Unknown Limited data; structural analogs suggest diverse potential N/A
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole COX-2 inhibition IC₅₀ < 0.1 µM; >100-fold selectivity over COX-1
5-[2-[4-(Phenoxyalkyl)piperazinyl]propyl]indoline α₁-AR antagonism pA₂ >7.50; improved urinary retention

Physicochemical Properties and Stability

  • Melting Points : Derivatives like 4-((2-Oxoindolin-5-yl)(phenyl)methyl)benzonitrile (5k) melt at 190–192°C, whereas 5-benzhydrylindolin-2-one (5l) is a viscous liquid, highlighting the impact of substituents on crystallinity .
  • Solubility: Electron-withdrawing groups (e.g., sulfonyl, nitro) generally reduce solubility in non-polar solvents, as seen in 5-nitroindolenines .

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